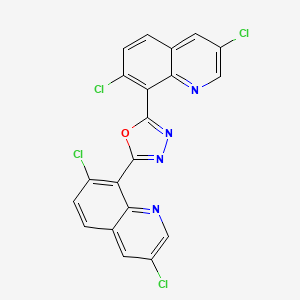
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dichloroquinoline derivatives with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms in the quinoline rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(quinolin-8-yl)-1,3,4-oxadiazole: Lacks the chlorine substituents, which may affect its biological activity and chemical reactivity.
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-thiadiazole: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, which can influence its properties.
Uniqueness
2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole is unique due to the presence of chlorine atoms in the quinoline rings, which can enhance its biological activity and alter its chemical reactivity compared to non-chlorinated analogs.
Properties
CAS No. |
925702-80-3 |
|---|---|
Molecular Formula |
C20H8Cl4N4O |
Molecular Weight |
462.1 g/mol |
IUPAC Name |
2,5-bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H8Cl4N4O/c21-11-5-9-1-3-13(23)15(17(9)25-7-11)19-27-28-20(29-19)16-14(24)4-2-10-6-12(22)8-26-18(10)16/h1-8H |
InChI Key |
GEYHKMGMOOIVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C3=NN=C(O3)C4=C(C=CC5=CC(=CN=C54)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















